molecular formula C7H8FNO B13963992 2-Pyridinemethanol, 4-fluoro-6-methyl-

2-Pyridinemethanol, 4-fluoro-6-methyl-

Cat. No.: B13963992
M. Wt: 141.14 g/mol
InChI Key: YUCPGCDVRXRAJH-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 4-fluoro-6-methyl- is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 4-fluoro-6-methyl- can be achieved through several methods. One common approach involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 4-fluoro-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxaldehyde derivatives, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

2-Pyridinemethanol, 4-fluoro-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 4-fluoro-6-methyl- involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol: Lacks the fluorine and methyl groups, resulting in different chemical properties.

    4-Fluoro-2-pyridinemethanol: Similar but lacks the methyl group.

    6-Methyl-2-pyridinemethanol: Similar but lacks the fluorine group.

Uniqueness

The combination of fluorine and methyl groups in 2-Pyridinemethanol, 4-fluoro-6-methyl- makes it unique in terms of its reactivity and potential applications. The presence of these groups can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(4-fluoro-6-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3

InChI Key

YUCPGCDVRXRAJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)F

Origin of Product

United States

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